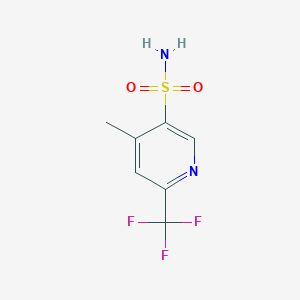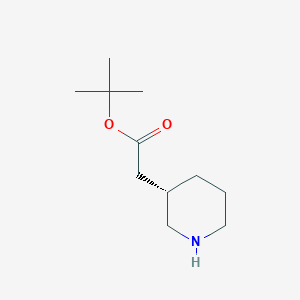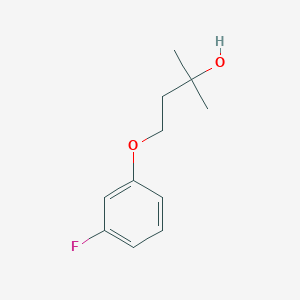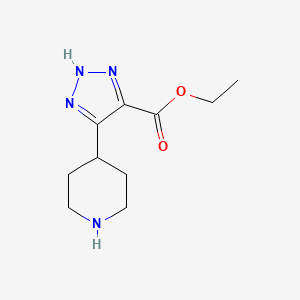![molecular formula C7H15NO B13563981 Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
Methyl[(4-methyloxolan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(4-methyloxolan-2-yl)methyl]amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is also known by its IUPAC name, N-methyl-1-(4-methyltetrahydrofuran-2-yl)methanamine . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, and a methylamine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methyloxolan-2-yl)methyl]amine typically involves the reaction of 4-methyltetrahydrofuran with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to isolate the final product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyloxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Methyl[(4-methyloxolan-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl[(4-methyloxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl[(4-methyloxolan-2-yl)methyl]amine include:
Methyl[(2-methyloxolan-2-yl)methyl]amine: This compound has a similar structure but with a different position of the methyl group on the tetrahydrofuran ring.
Methyltetrazine-amine hydrochloride: This compound contains a tetrazine ring instead of a tetrahydrofuran ring.
Uniqueness
This compound is unique due to its specific structure, which includes a tetrahydrofuran ring and a methylamine group. This unique structure gives it distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-(4-methyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(4-8-2)9-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
KVGPDHSBKXPEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)

![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)

![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)





![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)



